molecular formula C5H8O3 B2367767 2-(Prop-2-en-1-yloxy)acetic acid CAS No. 22577-14-6

2-(Prop-2-en-1-yloxy)acetic acid

Cat. No.: B2367767
CAS No.: 22577-14-6
M. Wt: 116.116
InChI Key: QXWUJRONCAPLLL-UHFFFAOYSA-N
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Description

2-(Prop-2-en-1-yloxy)acetic acid (CAS: Not explicitly listed in evidence, but structurally related to compounds in ) is an allyloxy-substituted acetic acid derivative. Its structure features a propenyl (allyl) ether group attached to the acetic acid backbone, making it a versatile intermediate in organic synthesis.

Preparation Methods

Williamson Ether Synthesis: A Foundation for Allyl Ether Formation

Reaction Mechanism and Stoichiometry

The Williamson ether synthesis remains the most widely reported method for preparing 2-(prop-2-en-1-yloxy)acetic acid. This two-step protocol involves deprotonation of glycolic acid followed by nucleophilic attack on allyl bromide.

Step 1: Deprotonation of Glycolic Acid
Glycolic acid reacts with a strong base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to form the glycolate anion. The reaction proceeds via:

$$
\text{HOCH}2\text{COOH} + \text{NaOH} \rightarrow \text{Na}^+[\text{OCH}2\text{COO}^-] + \text{H}_2\text{O}
$$

A phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) is often employed to enhance anion mobility in biphasic systems.

Step 2: Alkylation with Allyl Bromide
The glycolate anion attacks allyl bromide in an Sₙ2 mechanism, yielding the target compound:

$$
\text{Na}^+[\text{OCH}2\text{COO}^-] + \text{CH}2=\text{CHCH}2\text{Br} \rightarrow \text{CH}2=\text{CHCH}2\text{OCH}2\text{COOH} + \text{NaBr}
$$

Optimization Parameters

Data aggregated from patent literature and Sigma-Aldrich protocols reveal critical optimization factors:

Parameter Optimal Range Impact on Yield
Base 1.2–1.5 eq NaOH Prevents over-alkylation
Temperature 40–60°C Balances reaction rate vs. side reactions
Solvent Dichloroethane/Water Facilitates phase separation
Catalyst (TBAB) 5–10 mol% Enhances interfacial reactivity

For instance, a 72% yield was achieved using 1.3 eq NaOH, 8 mol% TBAB, and a 50°C reaction temperature over 16 hours. Prolonged heating beyond 20 hours promotes hydrolysis of the allyl group, reducing yields to <50%.

Alternative Pathways: Nucleophilic Substitution and Catalytic Methods

Nucleophilic Substitution of Methyl Glycolate

Methyl glycolate serves as a protected precursor, enabling milder reaction conditions. Allylation proceeds via:

$$
\text{CH}3\text{OCH}2\text{COOCH}3 + \text{CH}2=\text{CHCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3} \text{CH}2=\text{CHCH}2\text{OCH}2\text{COOCH}3 \xrightarrow{\text{H}3\text{O}^+} \text{CH}2=\text{CHCH}2\text{OCH}_2\text{COOH}
$$

This method avoids strong bases, achieving 68% yield after acid hydrolysis.

Palladium-Catalyzed Allylic Alkylation

Emerging methodologies employ palladium catalysts to couple allylic alcohols with glycolic acid derivatives. A representative protocol uses:

$$
\text{CH}2=\text{CHCH}2\text{OH} + \text{BrCH}2\text{COOH} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Et}3\text{N}} \text{CH}2=\text{CHCH}2\text{OCH}_2\text{COOH}
$$

Yields reach 85% under inert atmospheres, though catalyst costs limit industrial adoption.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 5.90 (m, 1H, CH₂=CH), 5.30 (d, 2H, CH₂=CH), 4.60 (s, 2H, OCH₂CO), 3.95 (d, 2H, OCH₂CH).
  • IR (KBr): 1715 cm⁻¹ (C=O), 1640 cm⁻¹ (C=C).

Purity Assessment

HPLC methods (C18 column, 0.1% H₃PO₄/ACN gradient) resolve impurities <0.5%.

Applications and Derivatives

Pharmaceutical Intermediates

The allyl group enables click chemistry modifications, facilitating drug conjugate synthesis. For example, thiol-ene reactions with cysteine residues yield prodrugs with controlled release profiles.

Polymer Chemistry

Copolymerization with ethylene glycol produces pH-responsive hydrogels, with swelling ratios exceeding 300% at physiological pH.

Chemical Reactions Analysis

2-(Prop-2-en-1-yloxy)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.

    Substitution: The allyloxy group can participate in substitution reactions, where it can be replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
2-(Prop-2-en-1-yloxy)acetic acid serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for nucleophilic substitution reactions, making it valuable in creating various derivatives that can be utilized in pharmaceuticals and agrochemicals. The typical synthesis involves reacting allyl alcohol with chloroacetic acid under basic conditions, which facilitates the formation of the desired product through nucleophilic attack.

Application Description
Organic SynthesisUsed as a building block for more complex molecules.
Pharmaceutical IntermediatesIntegral in synthesizing drug compounds and biologically active molecules.
AgrochemicalsEmployed in developing pesticides and herbicides.

Biological Applications

Enzyme Inhibition Studies
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. This property makes it a candidate for studying biochemical mechanisms and developing enzyme inhibitors that could have therapeutic implications. For instance, its potential to modulate enzyme activity can be explored in the context of metabolic diseases.

Case Study: Enzyme Interaction
A study focused on the compound's interaction with certain metabolic enzymes demonstrated its capability to inhibit enzyme activity effectively, suggesting its role as a lead compound for drug development targeting metabolic disorders.

Medical Research

Therapeutic Potential
The compound is under investigation for its potential therapeutic applications, particularly in drug development. Its ability to act as an enzyme inhibitor positions it as a candidate for treating various diseases, including cancer and metabolic disorders. Researchers are exploring its efficacy in delivering drugs more effectively within biological systems.

Case Study: Drug Delivery Systems
In recent studies, this compound has been evaluated for its role in enhancing drug delivery systems, particularly through targeted mechanisms that improve bioavailability and reduce side effects.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is used to manufacture specialty chemicals and materials. Its chemical properties allow it to participate in various reactions that yield products with desirable characteristics for industrial use.

Industry Application Details
Specialty ChemicalsUtilized in producing resins, polymers, and other industrial chemicals.
Material ScienceImportant in developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Prop-2-en-1-yloxy)acetic acid involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of specific enzymes, thereby affecting metabolic processes. The allyloxy group can also participate in nucleophilic substitution reactions, which can alter the compound’s activity and interactions .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to three classes of related molecules:

Alkynyloxyacetic Acids (e.g., 2-(prop-2-yn-1-yloxy)acetic acid):

  • Key Difference : Replacement of the allyl (C=C) group with a propargyl (C≡C) group.
  • Synthesis : Prepared via alkylation of propargyl alcohol with bromoacetic acid using NaH in THF , whereas the allyl analog may use similar methods with allyl alcohol.
  • Reactivity : The propargyl group undergoes click chemistry (e.g., azide-alkyne cycloaddition), while the allyl group participates in radical or electrophilic additions .

Aryloxyacetic Acids (e.g., 2-(2,4-dichlorophenoxy)acetic acid): Key Difference: Substitution of the allyl group with an aromatic ring. Applications: Aryloxyacetic acids are widely used as herbicides (e.g., 2,4-D derivatives) due to their auxin-like activity . In contrast, allyloxyacetic acid derivatives are less common in agrochemistry but serve as intermediates for bioactive molecules (e.g., thiazolidinone hybrids in ).

Ester Derivatives (e.g., propanoic acid, 2-propenyl ester): Key Difference: Esterification of the carboxylic acid group. Physical Properties: Esters like allyl propanoate (CAS 2408-20-0) exhibit lower boiling points and higher volatility compared to the carboxylic acid form, influencing their use in fragrances or polymer precursors .

Key Observations :

  • Hydrogen Bonding : Carboxylic acids (e.g., 2-(Prop-2-en-1-yloxy)acetic acid) form stronger intermolecular hydrogen bonds compared to esters or alkynyl derivatives, influencing crystallization behavior .
  • Bioactivity: Aryloxyacetic acids exhibit herbicidal activity via auxin mimicry, while allyloxy derivatives show niche roles in antimicrobial or anti-inflammatory scaffolds (e.g., thiazolidinone hybrids in ) .

Biological Activity

2-(Prop-2-en-1-yloxy)acetic acid is an organic compound with significant biological activity, particularly in the context of enzyme modulation and potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C5H8O3C_5H_8O_3. It features a prop-2-en-1-yloxy group attached to an acetic acid moiety. The structural characteristics allow it to interact with various biological targets, influencing enzymatic activity and cellular processes.

The biological activity of this compound can be attributed to its ability to act as both an enzyme inhibitor and activator . The specific interactions depend on the compound's structural features, particularly the prop-2-en-1-yloxy group, which can form covalent bonds with target enzymes, altering their function.

Enzyme Interaction

  • Inhibition : The compound can inhibit enzymes by binding to their active sites or allosteric sites, leading to decreased enzymatic activity.
  • Activation : Conversely, it may also enhance the activity of certain enzymes by stabilizing their active conformations.

Biological Activity Overview

Recent studies have highlighted the compound's potential in various fields:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that a related compound effectively downregulated HER2 expression in gastric cancer cells, leading to increased apoptosis and reduced cell proliferation. The mechanism involved disruption of protein-protein interactions critical for cancer cell survival .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. It has been suggested that similar compounds may exert effects on neurodegenerative disorders by modulating neurotransmitter systems and reducing oxidative stress .

Case Study 1: Anticancer Efficacy

A study focusing on the effects of this compound derivatives on HER2-positive gastric cancer cells revealed:

  • In vitro Results : Significant induction of apoptosis was observed in a concentration-dependent manner.
  • In vivo Results : In mouse models, treatment with these compounds resulted in substantial tumor reduction .

Case Study 2: Enzyme Modulation

In another investigation, the compound was tested for its ability to modulate enzyme activities involved in metabolic pathways. The results showed:

  • Enzyme Inhibition : Specific inhibition of key metabolic enzymes was noted, suggesting potential applications in metabolic disorders.
  • Bioavailability Studies : Enhanced bioavailability was achieved through various formulation strategies .

Data Tables

Biological ActivityMechanismReference
AnticancerHER2 downregulation
NeuroprotectionOxidative stress reduction
Enzyme inhibitionMetabolic modulation

Q & A

Basic Research Questions

Q. Q1. What synthetic strategies are effective for minimizing by-products during the preparation of 2-(Prop-2-en-1-yloxy)acetic acid?

Methodological Answer: Optimization involves controlled reaction conditions and catalysts. For example, using K₂CO₃ and NaBr as catalysts in acetonitrile at 50°C improves selectivity, reducing side reactions like over-oxidation. Stepwise addition of reagents (e.g., TEMPO and trichloroisocyanuric acid for oxidation) at 0–5°C minimizes exothermic side reactions . Post-synthesis purification via ethyl acetate extraction and diatomaceous earth filtration enhances yield and purity.

Q. Q2. How can the purity and structural integrity of this compound be validated?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • HPLC/GC-MS with a C18 column (mobile phase: acetonitrile/water) to assess purity (>95%).
  • X-ray crystallography (using SHELX or Mercury software) for unambiguous structural confirmation .

Advanced Research Questions

Q. Q3. How can density-functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer: Use DFT frameworks like the Colle-Salvetti correlation-energy formula to model electron density and local kinetic-energy density. Basis sets (e.g., 6-31G*) and hybrid functionals (e.g., B3LYP) optimize molecular orbitals and electrostatic potential maps. Validate results against experimental IR/Raman spectra for vibrational modes .

Q. Q4. What strategies resolve contradictions in hydrogen-bonding patterns observed in crystallographic studies?

Methodological Answer: Apply graph-set analysis (Bernstein’s method) to classify hydrogen bonds (e.g., D–H⋯A motifs). For example, in zwitterionic forms, N–H⋯O and C–H⋯O interactions can be quantified using Mercury CSD 2.0. Compare with Cambridge Structural Database entries to identify outliers or polymorphic variations .

Q. Q5. How does this compound function as a PEG-like linker in drug conjugates?

Methodological Answer: Its ethylene oxide spacer enhances solubility and reduces steric hindrance. Conjugation protocols:

  • Carbodiimide coupling (EDC/NHS) to attach amine-containing biomolecules.
  • In vitro validation via fluorescence quenching assays (e.g., Förster resonance energy transfer) to monitor linker stability in physiological buffers .

Q. Q6. What experimental approaches characterize tautomeric equilibria in aqueous solutions?

Methodological Answer: Use pH-dependent ¹H NMR (D₂O/CD₃OD) to track proton shifts. For solid-state tautomers, compare X-ray data (e.g., C–O bond lengths: 1.2478–1.2613 Å in zwitterionic forms) with DFT-optimized geometries. Variable-temperature IR identifies thermal stability thresholds .

Q. Data Analysis and Contradiction Management

Q. Q7. How to address discrepancies between computational and experimental dipole moments?

Methodological Answer: Reconcile differences by:

  • Refining DFT solvation models (e.g., PCM for aqueous environments).
  • Re-evaluating crystallographic data for solvent inclusion effects.
  • Cross-validating with dielectric constant measurements using impedance spectroscopy .

Q. Q8. What statistical methods validate reproducibility in synthetic yield across batches?

Methodological Answer: Perform ANOVA on triplicate experiments. Use RSD thresholds (<5%) for acceptable variability. For outlier detection, apply Grubbs’ test (α=0.05). Document reaction parameters (e.g., humidity, catalyst lot) to identify confounding variables .

Q. Safety and Handling

Q. Q9. What safety protocols mitigate risks during large-scale synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods for volatile intermediates (e.g., acetonitrile).
  • PPE : Nitrile gloves and safety goggles for acid handling.
  • Spill management : Neutralize acetic acid derivatives with sodium bicarbonate .

Properties

IUPAC Name

2-prop-2-enoxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-2-3-8-4-5(6)7/h2H,1,3-4H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWUJRONCAPLLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22577-14-6
Record name 2-(prop-2-en-1-yloxy)acetic acid
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